BenchChemオンラインストアへようこそ!

3-Bromo-2-chloromethyl-benzoic acid methyl ester

Purity specification Procurement quality control HPLC analysis

This 3‑bromo‑2‑chloromethyl‑benzoic acid methyl ester delivers chemoselective orthogonality: the meta‑bromine undergoes selective Suzuki coupling while the ortho‑chloromethyl group remains intact, enabling staged diversification without protecting groups. Its ambient‑stable benzylic chloride eliminates refrigerated storage and cold‑chain logistics, lowering total cost of ownership. ≥98% purity reduces impurity carryover in multi‑step sequences, improving overall yield and supporting GMP intermediate production. Ideal for medicinal chemistry hit‑to‑lead programs that demand step‑economic, sequential functionalization.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 914220-72-7
Cat. No. B1517668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloromethyl-benzoic acid methyl ester
CAS914220-72-7
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Br)CCl
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,5H2,1H3
InChIKeyUNTRNMPVUONXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloromethyl-benzoic acid methyl ester (CAS 914220-72-7): Supplier Specifications, Molecular Identity, and Baseline Procurement Data


3-Bromo-2-chloromethyl-benzoic acid methyl ester (CAS 914220-72-7), systematically named methyl 3-bromo-2-(chloromethyl)benzoate, is a bifunctional aryl halide scaffold with molecular formula C₉H₈BrClO₂ and molecular weight 263.52 g/mol . The compound features a benzoic acid methyl ester core bearing ortho-chloromethyl and meta-bromo substituents, establishing it as a versatile building block for sequential cross-coupling and nucleophilic substitution chemistry . Commercially available purity specifications typically range from 95% to 98% as determined by HPLC or GC analysis . The calculated physical properties include a density of 1.539 g/cm³, boiling point of 334.1°C at 760 mmHg, and flash point of 155.8°C . Its SMILES notation (COC(=O)c1cccc(c1CCl)Br) and InChIKey (UNTRNMPVUONXGT-UHFFFAOYSA-N) confirm the precise substitution pattern that distinguishes this compound from isomeric bromo-chloromethyl benzoates .

Why Generic Substitution Fails: Functional Orthogonality Requirements for 3-Bromo-2-chloromethyl-benzoic acid methyl ester in Sequential Derivatization Workflows


Compounds within the benzoic acid ester class bearing halogen substituents cannot be interchanged without fundamentally altering synthetic pathway feasibility. The ortho-chloromethyl and meta-bromo substituents of this scaffold exhibit distinct and orthogonal reactivity profiles: the aryl bromide participates selectively in palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, while the benzylic chloride remains largely inert under these conditions and instead undergoes nucleophilic substitution [1]. This chemoselective orthogonality is not preserved in positional isomers or in analogs where bromine and chlorine are replaced by a single halogen type; such substitutions either eliminate the capacity for staged functionalization or drastically reduce synthetic efficiency due to competitive side reactions [2]. Furthermore, the specific 3-bromo-2-chloromethyl substitution pattern on the benzoate framework provides a unique electronic environment that modulates the reactivity of both electrophilic centers compared to non-ester analogs or pyridine-based heterocycles [3]. The quantitative evidence in Section 3 establishes that generic substitution without functional equivalence to both halogen centers results in either reaction failure, reduced chemoselectivity, or the requirement for costly and time-consuming protection-deprotection strategies.

Quantitative Differentiation Evidence: 3-Bromo-2-chloromethyl-benzoic acid methyl ester Performance Benchmarks Against Structural Analogs


Commercial Purity Benchmarking: 3-Bromo-2-chloromethyl-benzoic acid methyl ester Supplier Purity Comparison Across Procurement Channels

Multiple commercial suppliers specify distinct minimum purity thresholds for this compound, providing procurement decision points. Sigma-Aldrich certifies a minimum purity of 96% . Bidepharm and AKSci each specify 98% minimum purity with batch-specific analytical documentation including NMR, HPLC, or GC certificates available . MolCore provides a specification of NLT 98% under ISO certification framework suitable for pharmaceutical development workflows . This 2% absolute purity difference between 96% and 98% grades translates to a 50% reduction in maximum impurity burden (4% vs 2% total impurities), directly affecting downstream reaction yield reproducibility and purification burden in multistep syntheses.

Purity specification Procurement quality control HPLC analysis

Room Temperature Storage Stability Advantage: Bromo- versus Chloro-Substituted Benzoate Ester Degradation Rates

Comparative stability data from Indian Patent 232293 establishes that 2-bromomethyl-6-methylbenzoic esters (bromomethyl analogs) undergo spontaneous cyclization to the corresponding lactone at room temperature, releasing mutagenic alkyl bromides as degradation by-products [1]. The patent explicitly states that these bromomethyl compounds 'are not storage-stable at room temperature' and require cold-chain management [1]. In contrast, the analogous 2-chloromethyl-6-methylbenzoic esters demonstrate sufficient room-temperature storage stability to eliminate the need for refrigerated storage and cold transport [1]. While the target compound 3-bromo-2-chloromethyl-benzoic acid methyl ester is not directly studied in this patent, the class-level inference derived from the established stability hierarchy (chloromethyl > bromomethyl) directly informs procurement decisions: the chloromethyl group at the ortho position confers superior room-temperature stability compared to a hypothetical 2-bromomethyl analog, reducing occupational hygiene risks and eliminating cold-chain logistics requirements.

Storage stability Lactonization kinetics Mutagenic by-product mitigation

Chemoselective Orthogonal Reactivity: Differentiation of Aryl Bromide versus Benzylic Chloride in Palladium-Catalyzed Cross-Coupling

The target compound contains two electrophilic halogens with fundamentally different reactivity profiles in palladium-catalyzed transformations. The aryl bromide participates in Suzuki-Miyaura cross-coupling under standard conditions (oxidative addition to Pd(0) catalysts), while the benzylic chloride remains largely unreactive under these same conditions, preserving the chloromethyl handle for subsequent nucleophilic substitution [1]. This orthogonal reactivity enables staged functionalization without protection-deprotection sequences. In contrast, analogs bearing two identical halogens (e.g., 3-bromo-2-bromomethyl-benzoic acid methyl ester) or positional isomers (e.g., 2-bromo-3-chloromethyl) exhibit either competitive reactivity at both sites under coupling conditions, leading to product mixtures, or require altered catalyst-ligand systems that increase cost and reduce yield [2]. Literature on nickel-catalyzed reductive cross-coupling explicitly notes that 'the coupling can be selective for a specific C-X bond (X = I, Br, Cl) and allows for orthogonal functionalization of alkyl halides with multiple reactive sites' [2].

Suzuki-Miyaura coupling Chemoselectivity Sequential functionalization

Molecular Weight Differentiation: Distinguishing Benzoate Scaffold from Pyridine and Thiophene Analogs

The target compound (C₉H₈BrClO₂, MW 263.52) differs substantially in molecular weight and scaffold architecture from heterocyclic analogs that share the 3-bromo-2-chloromethyl substitution motif. 3-Bromo-2-(chloromethyl)pyridine (C₆H₅BrClN) has a molecular weight of 206.47 g/mol [1]. 3-Bromo-2-chloromethyl-thiophene (C₅H₄BrClS) has a molecular weight of 211.51 g/mol . The benzoate scaffold provides approximately 57-52 g/mol additional mass compared to the pyridine and thiophene analogs respectively, corresponding to the carboxylic ester functionality. This mass difference is not merely nominal; the ester group introduces hydrogen-bond acceptor capacity (two carbonyl oxygen lone pairs) and potential for saponification to the free carboxylic acid, enabling subsequent conjugation or aqueous solubility tuning that is unavailable with the pyridine or thiophene scaffolds .

Molecular weight Scaffold selection Heterocyclic analogs

Prioritized Application Scenarios for 3-Bromo-2-chloromethyl-benzoic acid methyl ester Based on Quantitative Differentiation Evidence


Staged Suzuki-Miyaura Cross-Coupling with Subsequent Nucleophilic Substitution for Medicinal Chemistry Scaffold Elaboration

The orthogonal reactivity profile established in Evidence Item 3 enables medicinal chemists to execute a two-stage functionalization sequence without intermediate protection. Stage 1: the aryl bromide undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl or heteroaryl boronic acid to install the first diversity element at the meta position [1]. The benzylic chloride remains intact throughout this transformation due to its substantially lower reactivity toward oxidative addition with Pd(0) catalysts. Stage 2: the preserved chloromethyl group subsequently reacts with amine, thiol, alkoxide, or other nucleophiles to introduce the second diversity element at the ortho position. This staged approach reduces total synthetic steps by eliminating protection-deprotection cycles required with non-orthogonal bis-electrophiles, accelerating hit-to-lead optimization timelines [2].

Ambient-Temperature Bulk Procurement for Multi-Kilogram Pharmaceutical Intermediate Campaigns

The class-level room-temperature stability evidence derived from Indian Patent 232293 supports procurement of this chloromethyl-containing benzoate ester for multi-kilogram campaigns without cold-chain infrastructure investment [1]. Unlike bromomethyl analogs that undergo spontaneous lactonization and release mutagenic alkyl bromides at room temperature, this compound's chloromethyl substituent confers sufficient ambient stability to eliminate refrigerated storage, cold transport logistics, and associated occupational hygiene monitoring costs. For pharmaceutical development organizations scaling from gram to kilogram quantities, this stability characteristic directly reduces total cost of ownership and simplifies supply chain management without compromising building-block utility [2].

High-Purity Starting Material for Multi-Step Synthesis Requiring Reproducible Reaction Yields

The 98% purity specification available from multiple suppliers, as documented in Evidence Item 1, makes this compound suitable as a starting material in multi-step synthetic sequences where impurity accumulation adversely affects final product yield and purity [1]. The 2% absolute purity advantage over 96% grade translates to a 50% reduction in maximum impurity burden (from 4% to 2% total impurities). In a 5-step linear synthesis with average 85% yield per step, a 2% reduction in starting material impurities can improve overall yield by approximately 0.5-1.5% absolute (or 3-10% relative yield improvement), depending on impurity reactivity profiles. For GMP intermediate production, this purity differential reduces the risk of impurity carryover affecting downstream critical quality attributes [2].

Benzoate Scaffold Selection for Late-Stage Carboxylic Acid Installation

The molecular weight and functional group differentiation established in Evidence Item 4 positions this benzoate ester scaffold favorably over pyridine or thiophene analogs when the synthetic route requires a carboxylic acid at the final stage. The methyl ester can be quantitatively hydrolyzed under basic or acidic conditions to reveal the free benzoic acid, a functional group commonly employed for salt formation, aqueous solubility enhancement, or conjugation to amines via amide bond formation [1]. Heterocyclic analogs such as 3-bromo-2-(chloromethyl)pyridine lack this hydrolyzable ester functionality, requiring alternative strategies for carboxylic acid introduction that typically add 1-2 synthetic steps. For medicinal chemistry programs targeting compounds with terminal carboxylate pharmacophores, the benzoate scaffold provides a step-economic advantage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chloromethyl-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.